molecular formula C9H11NO2 B115536 8-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine CAS No. 151328-20-0

8-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine

Cat. No.: B115536
CAS No.: 151328-20-0
M. Wt: 165.19 g/mol
InChI Key: PWHZADSOLFESGI-UHFFFAOYSA-N
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Description

8-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine is a heterocyclic compound with the molecular formula C9H11NO2. It is part of the benzoxazine family, which is known for its diverse applications in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine typically involves the reaction of appropriate substituted anilines with formaldehyde and methanol under acidic conditions. This process forms the oxazine ring through a cyclization reaction .

Industrial Production Methods: Industrial production methods for this compound often utilize high-throughput mechanochemistry, which allows for the parallel synthesis of multiple samples. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 8-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

8-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine involves its interaction with molecular targets such as enzymes and receptors. It can inhibit hypoxic tumors by downregulating hypoxia-induced genes while exhibiting low toxicity to normoxic cells. This makes it a promising candidate for anticancer therapy .

Comparison with Similar Compounds

  • 7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine
  • 2H,8H-Benzo[1,2-b:3,4-b’]dipyran-2-one, 8,8-dimethyl-
  • 1,3-Dihydro-1,3,3-trimethylspiro[2H-indole-2,3’-[3H]naphth[2,1-b][1,4]oxazine]

Uniqueness: 8-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine is unique due to its specific methoxy substitution, which imparts distinct chemical and biological properties. This substitution enhances its reactivity and potential as a therapeutic agent compared to its analogs .

Biological Activity

8-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine is a compound belonging to the class of benzoxazines, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C11H13NO2C_{11}H_{13}NO_2. The structure features a methoxy group and a dihydrobenzoxazine moiety, which is critical for its biological activity.

Antitumor Activity

Research indicates that derivatives of 3,4-dihydro-2H-benzo[b][1,4]oxazine exhibit significant antitumor properties. For instance, a study demonstrated that certain derivatives inhibited the growth of HepG2 cells under hypoxic conditions with IC50 values of 87 μM and 10 μM for specific compounds . These compounds downregulated hypoxia-induced genes such as HIF-1α and VEGF, suggesting a mechanism that targets tumor microenvironments.

CompoundIC50 (μM)Hypoxic Cell Growth InhibitionNormoxic Cell Growth Inhibition
Compound 1087 ± 1.8Significant>600
Compound 1110 ± 3.7Significant>1 mM

Neuropharmacological Effects

This compound has been identified as a potent antagonist of the 5-HT6 receptor. This receptor is implicated in various neuropsychiatric disorders. The compound displayed subnanomolar affinities for the receptor and demonstrated good brain penetration in animal models . Such properties suggest potential applications in treating conditions like depression and anxiety.

Antioxidant Activity

Benzoxazine derivatives have shown promising antioxidant properties. The presence of the oxazine ring contributes to radical scavenging activity, which can protect cells from oxidative stress—an important factor in cancer progression and neurodegenerative diseases .

The mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Hypoxia-Induced Factors : The compound reduces the expression of HIF-1α and VEGF under hypoxic conditions, which are crucial for tumor survival and proliferation .
  • Receptor Modulation : As a 5-HT6 receptor antagonist, it may influence neurotransmitter systems involved in mood regulation .

Study on HepG2 Cells

In a study evaluating the cytotoxic effects on HepG2 cells under varying oxygen levels, compounds derived from the oxazine structure were tested for their ability to selectively target hypoxic cells while sparing normoxic ones. The results indicated that specific derivatives could significantly reduce cell viability in hypoxic conditions without affecting healthy cells .

Neuropharmacological Assessment

A series of experiments conducted on rodent models assessed the behavioral effects of this compound. Results showed improvements in anxiety-like behaviors when administered at specific doses, correlating with receptor binding studies indicating high affinity for the 5-HT6 receptor .

Properties

IUPAC Name

8-methoxy-3,4-dihydro-2H-1,4-benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-11-8-4-2-3-7-9(8)12-6-5-10-7/h2-4,10H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWHZADSOLFESGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40585700
Record name 8-Methoxy-3,4-dihydro-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151328-20-0
Record name 8-Methoxy-3,4-dihydro-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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